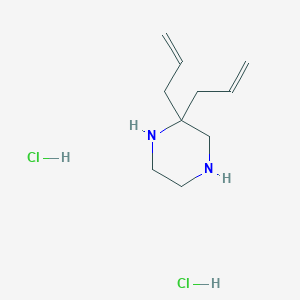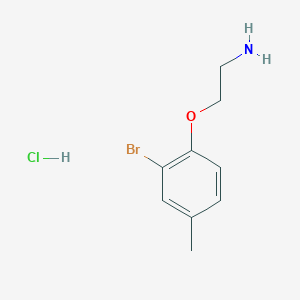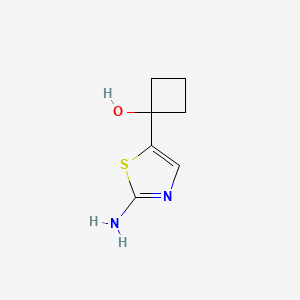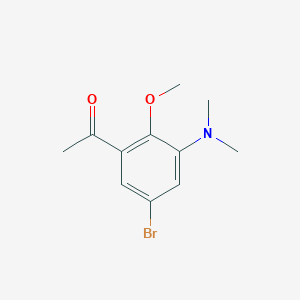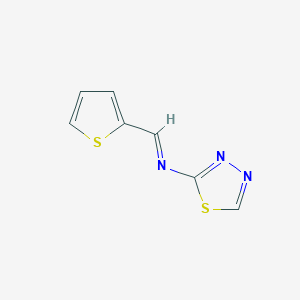
1-(5-溴-2-甲氧基-3-硝基苯基)-1-乙酮
描述
The compound “1-(5-Bromo-2-methoxy-3-nitrophenyl)-1-ethanone” is a chemical reagent used in various chemical reactions . It’s also known as “5’-Bromo-2’-hydroxy-3’-nitroacetophenone” and has the molecular formula C8H6BrNO4 .
Synthesis Analysis
The synthesis of this compound can be achieved by the nitration of 5-bromo-2-hydroxyacetophenone in refluxing carbon tetrachloride . The exact process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a methoxy group (OCH3), and a nitro group (NO2) attached to a phenyl ring, along with an ethanone group (C2H5O) attached to the same ring . The molecular weight is 260.04 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of amides and benzoxazoles directly using a sulfate catalyst and microwaves . It’s also used in studies involving HIV-1 integrase inhibitors .Physical and Chemical Properties Analysis
This compound has a melting point of 129-132 °C and a boiling point of 272.9℃ . It has a density of 1.763 and a flash point of 118.9℃ . It’s typically stored in a dry room at room temperature . The compound is usually in the form of a light yellow to orange powder or crystal .科学研究应用
化学合成和反应
- 取代羟基苯并呋喃的反应: 研究探索了涉及羟基苯并呋喃的溴化和硝化反应,产生了各种溴代、硝基和二苯甲酮衍生物。这些反应证明了该化合物的反应性和其作为复杂有机分子合成前体的潜力 (Hishmat 和 Rahman,1973 年)。
- 烷基芳基酮的选择性 α-单溴化: 研究已经使用离子液体研究了烷基芳基酮的选择性 α-单溴化,突出了有效且区域选择性的溴化方法。该方法对各种酮的应用突出了溴化化合物在有机合成中的重要性 (应,2011 年)。
- 电荷密度分析: 高分辨率 X 射线和中子衍射数据已用于确定硝基苯基乙酮衍生物中的电荷密度。该分析提供了对分子内和分子间键合特征以及分子内 π-离域的见解,这对于理解溴硝基苯基乙酮的化学行为至关重要 (Hibbs、Overgaard 和 Piltz,2003 年)。
材料科学和光物理性质
- 查耳酮类似物的合成: 已经证明了该化合物在通过类似于查耳酮类似物的电子转移链反应合成 α,β-不饱和酮中的效用。这种合成方法为创造在光伏、有机电子和药物中具有潜在应用的材料开辟了道路 (Curti、Gellis 和 Vanelle,2007 年)。
药物研究
- 生物活性化合物的合成: 溴硝基苯基乙酮骨架用作合成具有显着的抗菌和抗炎活性的生物活性分子的前体。这些研究表明溴硝基苯基乙酮衍生物在开发新的治疗剂中具有潜力 (Kumari、Singh 和 Walia,2014 年)。
安全和危害
The compound has been classified with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: wash with plenty of soap and water .
作用机制
Target of Action
Similar compounds have been used in studies involving hiv-1 integrase inhibitors .
Mode of Action
It’s known that bromine-containing compounds often undergo free radical reactions . In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecule, affecting its function.
Biochemical Pathways
The compound’s potential as an hiv-1 integrase inhibitor suggests it may interfere with the replication of the hiv-1 virus .
Result of Action
If the compound acts as an hiv-1 integrase inhibitor, it could potentially prevent the integration of the viral dna into the host cell’s genome, thereby inhibiting the replication of the virus .
生化分析
Biochemical Properties
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
The effects of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways and gene expression . Additionally, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can form covalent bonds with certain biomolecules, further influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is involved in several metabolic pathways. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells . The interaction of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one with these enzymes is crucial for its biological activity and effects .
Transport and Distribution
Within cells and tissues, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one within cells can influence its activity and function, affecting cellular processes and responses .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one within these compartments can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



